molecular formula C12H11N3O4S B085188 Benzenesulfonamide, 3-nitro-4-(phenylamino)- CAS No. 12223-84-6

Benzenesulfonamide, 3-nitro-4-(phenylamino)-

Cat. No. B085188
CAS RN: 12223-84-6
M. Wt: 293.3 g/mol
InChI Key: JNMYHXDAWVTDMS-UHFFFAOYSA-N
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Patent
US04014647

Procedure details

The dyestuff used in Example 204 had been prepared as follows: 900 parts of n-butanol saturated with ammonia are mixed with 550 parts of 79% 4-chloro-3-nitrobenzene sulphochloride and the mixture is stirred at 55°-60° C for 1 hour. 200 Parts aniline were added and the mixture was heated to boiling temperature while slowly introducing ammonia, until the dyestuff formation was completed. After cooling, the crystallised product was filtered off with suction, washed with methanol and water and after drying there were obtained 460 parts 4-phenylamino-3-nitrobenzene-sulphonic acid amide = 92% of theory; m.p. 155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-chloro-3-nitrobenzene sulphochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2](Cl)([OH:5])(=O)=[O:3].Cl[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)CCC>[C:18]1([NH:17][C:8]2[CH:13]=[CH:12][C:11]([S:2]([NH2:1])(=[O:5])=[O:3])=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
4-chloro-3-nitrobenzene sulphochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)Cl.ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 55°-60° C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystallised product was filtered off with suction
WASH
Type
WASH
Details
washed with methanol and water
CUSTOM
Type
CUSTOM
Details
after drying there

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.